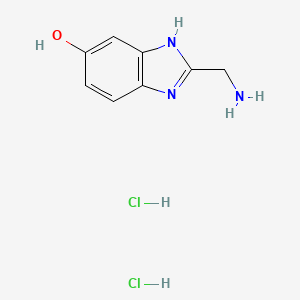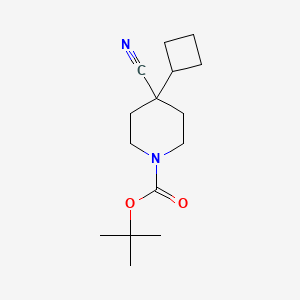![molecular formula C8H7BrFNO B13507747 (E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)
(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, along with an ethylidene and hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine typically involves the reaction of 2-bromo-4-fluoroacetophenone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to amines or hydroxylamines.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and amines can be used under conditions such as reflux in polar aprotic solvents.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways and molecular targets depend on the context of its application, such as its use as an enzyme inhibitor or a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl bromodifluoroacetate: Similar in having halogen substituents and used in organic synthesis.
Bromo-4-fluoroacetophenone: Shares the bromo and fluoro substituents on the phenyl ring.
N-(2-bromo-4-fluorophenyl)hydroxylamine: Similar structure but lacks the ethylidene group.
Uniqueness
(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are distinct from its analogs. The presence of both bromo and fluoro substituents, along with the ethylidene and hydroxylamine groups, allows for a diverse range of chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C8H7BrFNO |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
(NE)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7BrFNO/c1-5(11-12)7-3-2-6(10)4-8(7)9/h2-4,12H,1H3/b11-5+ |
InChI-Schlüssel |
VHDKNVWDQMOEMW-VZUCSPMQSA-N |
Isomerische SMILES |
C/C(=N\O)/C1=C(C=C(C=C1)F)Br |
Kanonische SMILES |
CC(=NO)C1=C(C=C(C=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B13507667.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid](/img/structure/B13507671.png)







![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine](/img/structure/B13507768.png)

